molecular formula C9H16O B13813636 Cyclopentanone, 2-(1-methylpropyl)- CAS No. 6376-92-7

Cyclopentanone, 2-(1-methylpropyl)-

Cat. No.: B13813636
CAS No.: 6376-92-7
M. Wt: 140.22 g/mol
InChI Key: WVPBKXPDHMXIKD-UHFFFAOYSA-N
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Description

2-sec-Butylcyclopentanone is an organic compound with the molecular formula C9H16O It is a cyclopentanone derivative where a sec-butyl group is attached to the second carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butylcyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with a suitable sec-butyl halide in the presence of a strong base. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-sec-Butylcyclopentanone may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of a precursor compound, such as 2-sec-Butylcyclopentene, in the presence of a suitable catalyst like palladium on carbon. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-sec-Butylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of 2-sec-Butylcyclopentanone can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Secondary alcohols

    Substitution: Compounds with different functional groups replacing the sec-butyl group

Scientific Research Applications

2-sec-Butylcyclopentanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-sec-Butylcyclopentanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound without the sec-butyl group.

    2-Butylcyclopentanone: A similar compound with a butyl group instead of a sec-butyl group.

    2-Methylcyclopentanone: A compound with a methyl group attached to the second carbon of the cyclopentanone ring.

Uniqueness

2-sec-Butylcyclopentanone is unique due to the presence of the sec-butyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

6376-92-7

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-butan-2-ylcyclopentan-1-one

InChI

InChI=1S/C9H16O/c1-3-7(2)8-5-4-6-9(8)10/h7-8H,3-6H2,1-2H3

InChI Key

WVPBKXPDHMXIKD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CCCC1=O

Origin of Product

United States

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